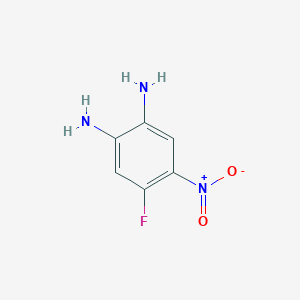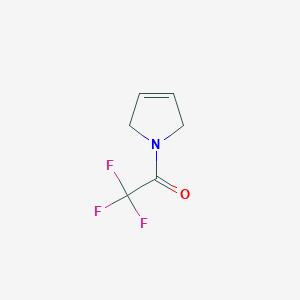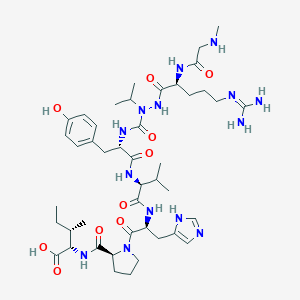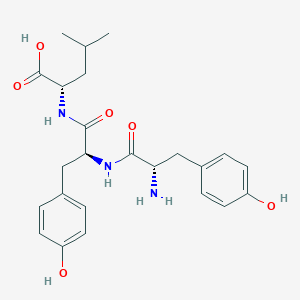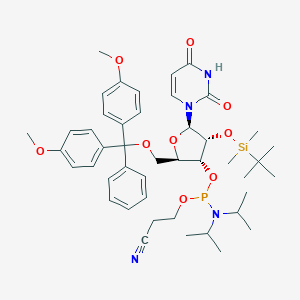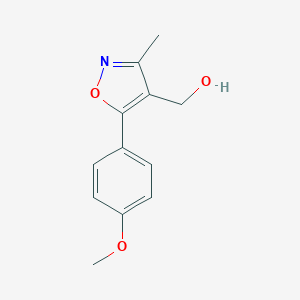
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用機序
The mechanism of action of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol is not fully understood. However, studies have suggested that it may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as interleukin-1β, tumor necrosis factor-α, and cyclooxygenase-2. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and inflammation.
生化学的および生理学的効果
Studies have shown that (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol exhibits various biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers, such as C-reactive protein and erythrocyte sedimentation rate, in animal models of inflammation. Additionally, this compound has been shown to decrease the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species, in various tissues.
実験室実験の利点と制限
One of the advantages of using (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit various biological activities, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, one of the limitations of using (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol in lab experiments is its potential toxicity. Studies have shown that this compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain research areas.
将来の方向性
There are several future directions for the research of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol. One potential direction is to further investigate its mechanism of action and its effects on cellular signaling pathways. Additionally, more studies are needed to determine the potential therapeutic applications of this compound in various inflammatory diseases. Furthermore, the development of novel derivatives of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
合成法
The synthesis of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol involves the reaction of 4-methoxyphenylhydrazine with 3-methyl-4-nitroisoxazole, followed by reduction of the resulting nitro compound with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been reported in the literature and has been used by various researchers for the preparation of (5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol.
科学的研究の応用
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to possess antimicrobial and antifungal properties, which further expands its potential therapeutic applications.
特性
CAS番号 |
113841-95-5 |
|---|---|
製品名 |
(5-(4-Methoxyphenyl)-3-methylisoxazol-4-yl)methanol |
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
[5-(4-methoxyphenyl)-3-methyl-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H13NO3/c1-8-11(7-14)12(16-13-8)9-3-5-10(15-2)6-4-9/h3-6,14H,7H2,1-2H3 |
InChIキー |
CWHBZJTWGGZHLJ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1CO)C2=CC=C(C=C2)OC |
正規SMILES |
CC1=NOC(=C1CO)C2=CC=C(C=C2)OC |
同義語 |
4-Isoxazolemethanol,5-(4-methoxyphenyl)-3-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



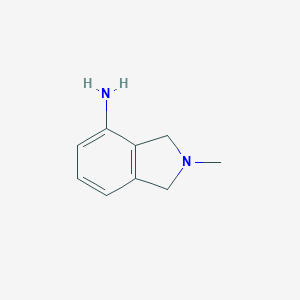
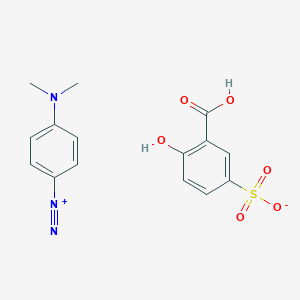

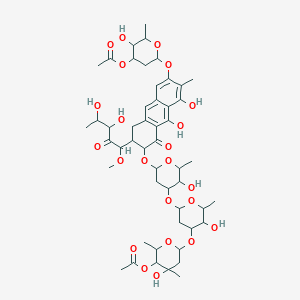
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
